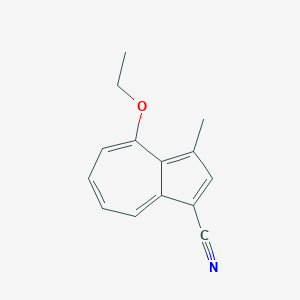
4-Ethoxy-3-methylazulene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-methylazulene-1-carbonitrile is a chemical compound that belongs to the class of azulenes. It has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-3-methylazulene-1-carbonitrile is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Additionally, its potential use as a photosensitizer in photodynamic therapy is attributed to its ability to absorb light and generate reactive oxygen species, which can induce cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Ethoxy-3-methylazulene-1-carbonitrile exhibits significant biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various animal models of disease. Additionally, it has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethoxy-3-methylazulene-1-carbonitrile in lab experiments is its unique chemical properties, which make it a potential candidate for the development of new drugs and therapies. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Ethoxy-3-methylazulene-1-carbonitrile. One potential direction is the development of new drugs and therapies based on its antioxidant and anti-inflammatory properties. Additionally, further studies are needed to fully understand its mechanism of action and potential use as a photosensitizer in photodynamic therapy. Furthermore, the development of new synthesis methods and modifications of the compound may lead to improved properties and potential applications.
Métodos De Síntesis
The synthesis of 4-Ethoxy-3-methylazulene-1-carbonitrile can be achieved through a multistep process. The first step involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a second reaction with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then converted to the final product, 4-Ethoxy-3-methylazulene-1-carbonitrile, by treating it with phosphorus pentoxide.
Aplicaciones Científicas De Investigación
4-Ethoxy-3-methylazulene-1-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, it has also been studied for its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer.
Propiedades
Número CAS |
128637-54-7 |
|---|---|
Nombre del producto |
4-Ethoxy-3-methylazulene-1-carbonitrile |
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
4-ethoxy-3-methylazulene-1-carbonitrile |
InChI |
InChI=1S/C14H13NO/c1-3-16-13-7-5-4-6-12-11(9-15)8-10(2)14(12)13/h4-8H,3H2,1-2H3 |
Clave InChI |
YFBHUNQIXGPOTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C2C1=C(C=C2C#N)C |
SMILES canónico |
CCOC1=CC=CC=C2C1=C(C=C2C#N)C |
Sinónimos |
1-Azulenecarbonitrile,4-ethoxy-3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)

![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)










